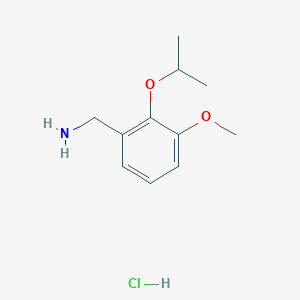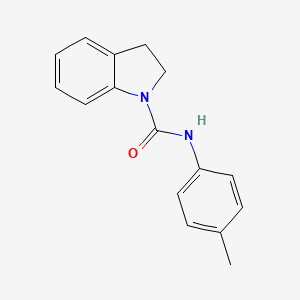
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Vue d'ensemble
Description
“1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-” is a derivative of indole, a heterocyclic compound. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives are synthesized through various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole derivatives, like "1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-", have inspired chemists due to their structural complexity and biological activity. A comprehensive review by Taber and Tirunahari (2011) classifies indole synthesis strategies, emphasizing the diversity and synthetic versatility of indole compounds. This classification facilitates understanding the synthetic pathways that might be applicable to the specific indole derivative , aiding in the development of novel compounds with potential applications in medicinal chemistry and material science Taber & Tirunahari, 2011.
Antiviral Applications
Indolylarylsulfones, including certain indole-1-carboxamide derivatives, have shown potent activity against human immunodeficiency virus type 1 as non-nucleoside reverse transcriptase inhibitors. Research by Famiglini and Silvestri (2018) delves into the structure-activity relationship studies of these compounds, highlighting their significance in the treatment of AIDS and related infections. This underscores the potential of specific indole derivatives in antiviral therapy Famiglini & Silvestri, 2018.
Heterocyclic Compound Synthesis
Isatin derivatives, closely related to indole carboxamides, serve as building blocks for a plethora of heterocyclic compounds due to their enormous biological activities and synthetic flexibility. A review by Sadeghian Zahra Sadeghian and Bayat (2022) covers key reactions and literature from 2018 to 2020, offering insights into the synthesis of novel heterocyclic compounds from isatin and its derivatives. This highlights the role of indole derivatives in expanding the library of compounds with potential applications in drug discovery and other scientific domains Sadeghian Zahra Sadeghian & Bayat, 2022.
Orientations Futures
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The interaction of these compounds with their targets leads to a decrease in the activity of the virus, demonstrating their potential as antiviral agents .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives likely affect multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Action Environment
For instance, certain indole-1-carboxylic acid aryl esters have shown significant inhibitory effects on marine fouling organisms, suggesting that they may be influenced by the marine environment .
Analyse Biochimique
Biochemical Properties
Indole derivatives, including 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- are diverse. For instance, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indole derivatives have shown inhibitory activity against influenza A, indicating a potential mechanism of action .
Metabolic Pathways
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may be involved in various metabolic pathways. Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may interact with enzymes or cofactors in similar metabolic pathways.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOARQAIUWMZDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361164 | |
| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89731-85-1 | |
| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


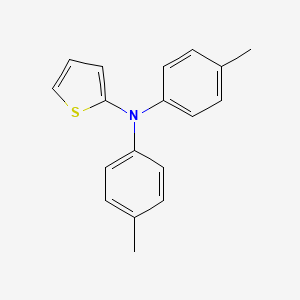



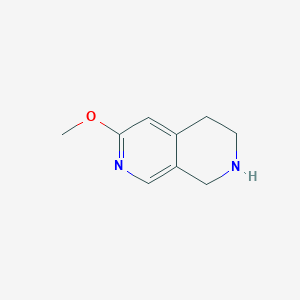
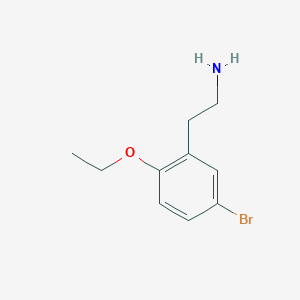

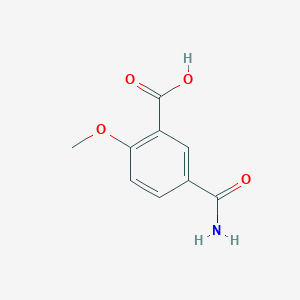
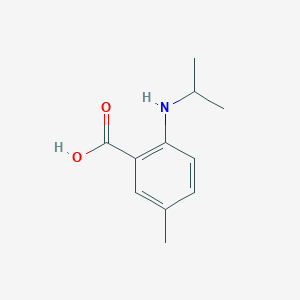
![3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3058423.png)
![2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3058425.png)
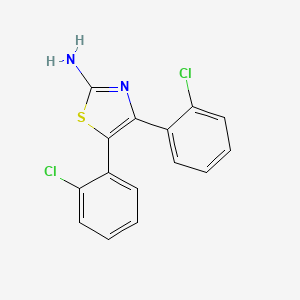
![Phenol, 3-[(1S)-1-(methylamino)ethyl]-](/img/structure/B3058430.png)
